(R)-Fmoc-β2-homoalanine
Description
Overview of Non-Natural Amino Acids in Chemical Biology
While over 500 amino acids are known to exist in nature, only 22 are incorporated into proteins via the genetic code. wikipedia.org Non-natural amino acids, those not found in the canonical set, are powerful tools for modifying peptides and proteins. Their incorporation can lead to molecules with increased stability, novel biological activities, and improved therapeutic potential. numberanalytics.com
β-Amino acids are structurally distinct from their α-amino acid counterparts because their amino group is attached to the beta-carbon, the second carbon atom from the carboxyl group. numberanalytics.comwikipedia.org This seemingly small change has profound implications for the structure and function of peptides. The diversity of β-amino acids stems from the substitution patterns on their carbon backbone. dhingcollegeonline.co.in They can be classified based on where substituents are located:
β2-amino acids have a substituent on the C2 (or α) carbon. wikipedia.orgacs.orgethz.ch
β3-amino acids have a substituent on the C3 (or β) carbon. wikipedia.orgacs.orgethz.ch
Disubstituted β-amino acids have substituents on both the C2 and C3 carbons. mdpi.com
Cyclic β-amino acids incorporate the backbone into a ring structure.
This structural variety allows for the creation of a vast array of peptidomimetics with tailored properties. nih.gov
The first β-amino acid, β-alanine, was identified in the late 19th century. acs.org However, significant interest in this class of compounds only surged in recent decades. numberanalytics.com This renewed focus was driven by the discovery of natural products containing β-amino acid residues and the growing need for peptides with enhanced stability against enzymatic degradation. nih.gov The development of advanced synthetic methods to produce enantiomerically pure β-amino acids was a critical breakthrough, paving the way for detailed investigations into their unique properties and applications in drug discovery and materials science. nih.govnih.gov
The Unique Role of β2-Amino Acids in Peptidic Systems
Oligomers composed of β-amino acids, known as β-peptides, are among the most studied peptidomimetics. nih.gov They are known to form stable, well-defined secondary structures like helices and sheets, much like conventional α-peptides. acs.orgnih.gov A significant advantage of β-peptides is their inherent resistance to degradation by proteases, the enzymes that break down natural peptides. acs.orgnih.govnih.gov This stability makes them highly attractive for developing new therapeutic agents. hilarispublisher.com The most intriguing structural effects have been observed when β2-amino acids are incorporated into the peptide backbone. nih.gov
(R)-β2-homoalanine is a derivative of the natural amino acid alanine. The term "homo" signifies the addition of a methylene (B1212753) (-CH2-) group to the backbone. As a β2-amino acid, the side chain—in this case, a methyl group—is located on the α-carbon (C2), the carbon adjacent to the carboxyl group. acs.orgethz.ch This specific placement influences the conformational freedom of the peptide chain, guiding it to fold into predictable structures. researchgate.net
Chirality, or the "handedness" of a molecule, is a fundamental concept in peptide science. The specific three-dimensional arrangement of atoms in an amino acid, known as its stereochemistry, dictates how a peptide folds and functions. mdpi.comnih.gov The (R)-configuration of the chiral center in (R)-β2-homoalanine is crucial for directing the formation of specific, stable secondary structures in β-peptides. researchgate.net Using an enantiomerically pure building block like (R)-Fmoc-β2-homoalanine ensures that the resulting synthetic peptide has a well-defined and predictable three-dimensional shape, which is essential for its intended biological interactions. researchgate.netnih.gov The interaction of chiral peptides with other chiral molecules, such as lipids in cell membranes, can be highly specific to the stereochemistry of both the peptide and the interacting molecule. nih.gov
Fluorenylmethyloxycarbonyl (Fmoc) Protection in Peptide Synthesis
The synthesis of peptides is a stepwise process that requires careful protection of reactive functional groups to prevent unwanted side reactions. altabioscience.com The Fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the N-terminus (the amino group) of amino acids in a strategy known as Solid-Phase Peptide Synthesis (SPPS). altabioscience.compeptide.com
The Fmoc group is favored for several reasons:
Orthogonality : It is stable to the acidic conditions used to remove other protecting groups from the amino acid side chains but can be easily removed by a mild base, typically piperidine. peptide.comchempep.comseplite.com This allows for selective deprotection at each step of the synthesis.
Mild Conditions : The removal of the Fmoc group under mild basic conditions is compatible with a wide range of sensitive amino acids and modifications, which might be damaged by the harsher acidic conditions used in other synthetic strategies. altabioscience.comseplite.comnih.gov
Monitoring : The cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong UV absorbance, allowing the reaction progress to be easily monitored. chempep.comseplite.com
This compound is, therefore, a pre-packaged, ready-to-use building block for chemists. chemicalbook.comsigmaaldrich.com It allows for the precise and efficient incorporation of the (R)-β2-homoalanine residue into a growing peptide chain, facilitating the creation of novel peptidomimetics with enhanced stability and tailored structures. organic-chemistry.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid |
| Synonyms | (R)-Fmoc-beta2-homoalanine, Fmoc-R-3-Aminoisobutyric acid |
| CAS Number | 211682-15-4 chemicalbook.com |
| Molecular Formula | C19H19NO4 chemicalbook.com |
| Molecular Weight | 325.36 g/mol chemicalbook.com |
| Form | White powder chemicalbook.com |
| Storage Temperature | 2-8°C chemicalbook.com |
Rationale for Fmoc Strategy in β-Amino Acid Chemistry
The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in the context of β-amino acids. The primary rationale for the Fmoc strategy lies in its "orthogonality," a concept that allows for the selective removal of different protecting groups under distinct chemical conditions. beilstein-journals.org
In peptide synthesis, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization and ensure controlled, stepwise chain elongation. The Fmoc group is base-labile, meaning it can be cleaved under mild basic conditions, typically with piperidine. ethz.ch This is in contrast to the acid-labile protecting groups often used for the side chains of trifunctional amino acids. beilstein-journals.org This orthogonality ensures that the side-chain protecting groups remain intact during the removal of the N-terminal Fmoc group in each cycle of peptide synthesis, preventing unwanted side reactions. altabioscience.com
The mild conditions required for Fmoc group removal are particularly advantageous for the synthesis of complex and sensitive peptides, including those containing β-amino acids. nih.gov The alternative Boc (tert-butyloxycarbonyl) strategy requires repetitive treatment with strong acids like trifluoroacetic acid (TFA), which can lead to the degradation of sensitive peptide sequences or the cleavage of acid-labile side-chain protecting groups. nih.gov
Advantages in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The Fmoc strategy offers several key advantages within this methodology:
Mild Reaction Conditions: The use of a mild base for deprotection preserves the integrity of the growing peptide chain and acid-sensitive linkers to the solid support. altabioscience.com This is a significant improvement over the harsh acidic conditions of the Boc/benzyl strategy. iris-biotech.de
Ease of Automation: The repetitive nature of SPPS, involving cycles of deprotection, washing, and coupling, is well-suited for automation. The compatibility of Fmoc chemistry with a wide range of solvents and reagents has facilitated the development of automated peptide synthesizers. iris-biotech.de
Simplified Purification: The byproducts of Fmoc deprotection are readily washed away, simplifying the purification of the final peptide. iris-biotech.de
Versatility: A vast library of Fmoc-protected amino acids, including a growing number of unnatural and β-amino acids like this compound, is commercially available, enabling the synthesis of a diverse range of modified peptides. iris-biotech.de
Research Scope and Focus on this compound in Advanced Chemical Research
The research focus on this compound is primarily within the realm of advanced chemical research, specifically in the design and synthesis of peptidomimetics and foldamers. Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. Foldamers are oligomers that adopt well-defined three-dimensional structures.
The incorporation of (R)-β2-homoalanine into a peptide chain can significantly influence its conformational preferences. Researchers utilize this building block to:
Induce Specific Secondary Structures: The unique backbone of β2-amino acids can promote the formation of novel helical and sheet structures not observed in α-peptides. acs.org
Enhance Proteolytic Stability: The altered peptide backbone resulting from the inclusion of β-amino acids makes the resulting peptides less susceptible to degradation by proteases. researchgate.net This is a critical attribute for developing therapeutic peptides with longer half-lives in the body.
Modulate Biological Activity: By altering the peptide's conformation and stability, the incorporation of (R)-β2-homoalanine can fine-tune its binding affinity and selectivity for biological targets. acs.org
Detailed research findings have shown that the substitution of α-amino acids with β-amino acids can lead to peptides with interesting pharmacological activities, including antimicrobial and anti-angiogenic properties. acs.org The ability to precisely control the stereochemistry and backbone structure with building blocks like this compound is essential for these structure-activity relationship (SAR) studies.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 211682-15-4 | chemicalbook.com |
| Molecular Formula | C19H19NO4 | chemicalbook.com |
| Molecular Weight | 325.36 g/mol | chemicalbook.com |
| Appearance | Powder | chemicalbook.com |
| Storage Temperature | 2-8°C | chemicalbook.com |
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.36 |
Synonyms |
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid; (R)-Fmoc-β2-hAla-OH |
Origin of Product |
United States |
Synthetic Methodologies for R Fmoc β2 Homoalanine and Its Derivatives
Stereoselective Synthesis of Chiral β²-Amino Acids
Achieving high stereocontrol is paramount in the synthesis of chiral β²-amino acids. Enantioselective approaches, which utilize chiral catalysts to favor the formation of one enantiomer over the other, are central to modern synthetic strategies. These methods bypass the need for chiral auxiliaries or resolutions of racemic mixtures, offering more efficient and atom-economical routes.
Enantioselective Approaches
Enantioselective synthesis relies on the transfer of chirality from a catalyst to the substrate. This can be accomplished through metal-based asymmetric catalysis, where a chiral ligand coordinates to a metal center, or through organocatalysis, which uses small, chiral organic molecules to induce stereoselectivity.
The formation of a carbon-carbon bond at the α-position to the carboxyl group is a direct and effective strategy for constructing the β²-amino acid backbone. Asymmetric catalytic methods ensure that this bond formation occurs with a high degree of stereocontrol.
Asymmetric conjugate addition, or Michael addition, is a powerful tool for C-C bond formation. In the context of β²-amino acid synthesis, this often involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene. For instance, the conjugate addition of organometallic reagents to 2-aryl acrylates can produce β²-amino acid precursors. One reported method utilized a phosphoramidite ligand with dialkylzinc reagents, achieving high yields and enantioselectivities up to 94% ee. The resulting adduct is then converted to the final β²-amino acid through a Curtius rearrangement of a succinic acid derivative hilarispublisher.com.
Another approach involves the asymmetric Friedel-Crafts alkylation of 2-methoxyfuran with aromatic nitroolefins, catalyzed by a diphenylamine-tethered bisoxazoline Zn(II) complex. This reaction proceeds with yields up to 96% and provides a β-nitro ester intermediate that can be readily converted to the corresponding β²-amino acid hilarispublisher.com. These methods demonstrate the utility of chiral Lewis acid catalysis in generating enantioenriched β²-amino acid scaffolds.
Palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a versatile method for C-C bond formation. This reaction typically involves the coupling of an allyl substrate with a nucleophile generated via decarboxylation. While extensively used for α-amino acids, its application to generate β²-amino acids is an area of growing interest. The general strategy involves the dual action of photoredox and palladium catalysis to facilitate the room-temperature decarboxylative allylation of amino acid derivatives nih.govacs.org.
The mechanism involves the oxidative addition of an allyl ester to a Pd(0) complex, forming a π-allyl-Pd(II) species and a carboxylate anion nih.govrsc.org. This carboxylate is then oxidized by a photoactivated catalyst (e.g., an iridium complex), which triggers radical decarboxylation to generate a carbon-centered radical. This radical then couples with the palladium complex to form the allylated product nih.govacs.org. The development of asymmetric variants of this reaction, using chiral ligands on the palladium center, allows for the enantioselective synthesis of complex amino acid derivatives acs.org. This methodology provides a pathway to novel β²-amino acids by creating the key C-C bond at the α-position.
Table 1: Examples of Palladium-Catalyzed Decarboxylative Allylic Alkylation
| Entry | Substrate | Catalyst System | Product Structure (General) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Racemic Allyl β-Keto Ester | [Pd₂(dba)₃] / Chiral Ligand | α-Allyl-α-sulfonyl Ketone | 86 | 96 |
| 2 | Phenyl-substituted Thietane Dioxide | [Pd₂(dba)₃] / (S,S)-L4 | α-Allyl Thietane Dioxide | 85 | 86 |
Data synthesized from reported findings for analogous systems demonstrating the potential of the methodology acs.org.
The asymmetric hydrogenation of prochiral olefins is one of the most reliable methods for preparing enantiomerically enriched compounds. For the synthesis of β²-amino acids, this involves the hydrogenation of a β,β-disubstituted acrylic acid or its derivative. Chiral transition metal complexes, particularly those of rhodium and ruthenium, are well-established catalysts for this transformation hilarispublisher.com.
While palladium has been explored more recently, it offers a valuable alternative. A palladium-catalyzed asymmetric hydrogenation of lactones has been developed that proceeds under base-free conditions, showcasing its potential for ester hydrogenation nih.govrsc.org. Applying this concept to β-amino acrylic acid derivatives, a chiral palladium-phosphine complex could facilitate the stereoselective addition of hydrogen across the double bond, establishing the chiral center at the β-position to yield the desired β²-amino acid precursor. The efficiency of such a process depends heavily on the design of the chiral ligand to create an effective chiral environment around the metal center.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This approach has proven highly effective for the synthesis of chiral β²-amino acids, particularly through reactions that form the C-N or C-C bond adjacent to the stereocenter.
A prominent organocatalytic strategy is the enantioselective aminomethylation of aldehydes or their synthetic equivalents. In one approach, a Mannich-type reaction between an aldehyde, a nitrogen source, and a formaldehyde equivalent is catalyzed by a chiral proline-derived catalyst wisc.edunih.gov. The aldehyde is converted into a chiral enamine intermediate, which then attacks a methylene (B1212753) iminium species generated in situ. This method provides β-amino aldehydes that can be oxidized to the corresponding β²-amino acids. Using a bulky chiral pyrrolidine catalyst, various aldehydes can be converted to their aminomethylated products with excellent enantioselectivity (≥90% ee) nih.gov.
Table 2: Enantioselective Organocatalytic Aminomethylation of Aldehydes
| Entry | Aldehyde (R-CHO) | Catalyst | Isolated Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Propanal (R=Et) | Chiral Pyrrolidine F | 84 | 90 |
| 2 | Butanal (R=Pr) | Chiral Pyrrolidine F | 87 | 92 |
| 3 | 3-Methylbutanal (R=i-Pr) | Chiral Pyrrolidine F | 86 | 91 |
Data sourced from Gellman, S. H., et al. (2006) nih.gov.
A more recent development involves a highly enantioselective Mukaiyama-Mannich reaction using a confined imidodiphosphorimidate (IDPi) as a chiral Brønsted acid catalyst acs.orgresearchgate.netnih.gov. This one-pot method reacts bis-silyl ketene acetals (derived from carboxylic acids) with a silylated aminomethyl ether. The reaction proceeds through silylium-based asymmetric counteranion-directed catalysis, delivering unprotected β²-amino acids directly after a simple hydrolytic workup. This powerful method is applicable to a wide range of substrates, including both aromatic and aliphatic derivatives, and provides the products in high yields and enantioselectivities acs.orgnih.gov.
Table 3: IDPi-Catalyzed Asymmetric Aminomethylation of Bis-Silyl Ketene Acetals
| Entry | Substrate (R-group) | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 1 | Benzyl | 99 | 95.5:4.5 |
| 2 | 2-Phenylethyl | 95 | 95:5 |
| 3 | 4-Fluorobenzyl | 98 | 97:3 |
Data sourced from List, B., et al. (2021) acs.orgnih.gov.
Organocatalytic Methods
Chiral Squaramide Cinchona Alkaloid Catalysis in Mannich Reactions
The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation and the synthesis of β-amino carbonyl compounds. The use of bifunctional chiral organocatalysts, particularly those derived from Cinchona alkaloids bearing a squaramide moiety, has proven effective in producing chiral β-amino acid derivatives with high enantioselectivity. nih.govmdpi.com These catalysts operate through a dual-activation mechanism, where the tertiary amine of the Cinchona alkaloid activates the nucleophile (e.g., a malonate) while the squaramide hydrogen-bonds to and activates the electrophile (an imine). nih.gov
This one-pot, three-component reaction typically involves an aldehyde, an amine, and a carbon nucleophile like a malonate ester. The process has been successfully applied to the synthesis of various novel β-amino acid derivatives, achieving moderate to excellent enantioselectivities. mdpi.comsemanticscholar.org While direct synthesis of β²-homoalanine using this method requires specific starting materials, the principles are broadly applicable. The reaction conditions, catalyst choice, and substrates can be tailored to favor the desired (R)-enantiomer.
Table 1: Representative Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids
| Catalyst Type | Nucleophile | Electrophile Components | Solvent | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Squaramide-Cinchona Alkaloid | Dimethyl Malonate | Aldehyde, 2-Amino-1,3,4-thiadiazole | Toluene | 39-61% | 41-99% | mdpi.com |
This table illustrates the general effectiveness of the Mannich reaction for producing chiral β-amino acid derivatives, the precursors to compounds like (R)-Fmoc-β²-homoalanine.
Aza-Michael Addition Approaches
The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental and atom-economical method for constructing the backbone of β-amino acids. frontiersin.org This approach is highly effective for synthesizing β²- and β³-amino acids. researchgate.net The reaction can be performed under various conditions, including catalyst-free and solvent-free environments, which aligns with the principles of green chemistry. rsc.org
For the synthesis of (R)-β²-homoalanine, a chiral amine could be added to an α,β-unsaturated ester. Alternatively, an achiral amine can be added in the presence of a chiral catalyst to induce enantioselectivity. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.net The versatility of the aza-Michael reaction allows for the introduction of a wide range of substituents, making it a valuable strategy for creating diverse libraries of β-amino acid derivatives. rsc.org
Chiral Auxiliary-Based Strategies
Chiral auxiliary-based synthesis is a reliable and well-established method for controlling stereochemistry. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically pure product. wikipedia.orgnih.gov
Evans' Chiral Auxiliary Methodology for β²-Amino Acids
The oxazolidinone-based chiral auxiliaries developed by David A. Evans are among the most effective and widely used for asymmetric synthesis. santiago-lab.comrsc.org This methodology is particularly powerful for the stereoselective α-alkylation of carboxylic acid derivatives. rsc.org To synthesize a β²-amino acid precursor, an acetic acid unit is first attached to the Evans auxiliary. The resulting N-acyloxazolidinone can be deprotonated to form a Z-enolate, which is conformationally locked by chelation with a Lewis acid. santiago-lab.com
The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile to attack from the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary, typically through hydrolysis or reduction, releases the chiral carboxylic acid derivative, which can then be converted to the desired β²-amino acid. wikipedia.org
Use of Hexahydrobenzoxazolidinones as Chiral Auxiliaries
Expanding on the principles of Evans' auxiliaries, other oxazolidinone structures have been developed. One notable example is '5,5-diphenyl-4-isopropyl-1,3-oxazolidin-2-one' (DIOZ), which has been successfully employed in the synthesis of various β²-homoamino acid derivatives. researchgate.net The use of ω-bromo-acyl-oxazolidinones as starting materials provides access to a range of enantiomerically pure trifunctional and cyclic β²-amino acids. researchgate.net A key advantage of many DIOZ derivatives is their high crystallinity, which facilitates purification of intermediates through recrystallization. The auxiliary itself can be readily prepared in either enantiomeric form and is recovered in high yield for reuse. researchgate.net
Oppolzer's Sultam Auxiliary Applications
Oppolzer's camphorsultam is another highly effective chiral auxiliary renowned for its rigid bicyclic structure, which provides excellent stereocontrol in a variety of asymmetric transformations. wikipedia.orgresearchgate.net It is particularly useful in the stereoselective alkylation of N-acyl derivatives. researchgate.net In a synthetic route towards β²-amino acids, a β-alanine derivative can be attached to the sultam. The resulting N-acyl sultam can be alkylated at the α-position (which corresponds to the β²-position of the final product) with high diastereoselectivity.
The key step is the stereoselective alkylation of sultam-derived β-alanine Schiff's bases, which leads to diastereomerically pure products. researchgate.net Following the alkylation, the auxiliary can be removed by mild acidic and then basic hydrolysis. researchgate.neticm.edu.pl The resulting chiral amino acid can be directly converted into its N-fluorenylmethoxycarbonyl (Fmoc) derivative, making this a direct route to the target compound. icm.edu.pl
Table 2: Comparison of Chiral Auxiliary Strategies for Asymmetric Synthesis
| Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Advantages | Reference |
|---|---|---|---|---|
| Evans' Oxazolidinone | Asymmetric Alkylation, Aldol Reaction | Steric hindrance from substituent on the oxazolidinone ring directs attack on the enolate. | High diastereoselectivity, well-established, versatile. | wikipedia.orgsantiago-lab.com |
| DIOZ (Oxazolidinone) | Asymmetric Alkylation, Aldol Addition | Similar to Evans' auxiliary, utilizing steric shielding. | High crystallinity of intermediates, recoverable auxiliary. | researchgate.net |
Homologation Strategies (if applicable to β²-homoalanine precursors)
Homologation strategies involve the extension of a carbon chain by a single methylene unit. The Arndt-Eistert homologation is a classic example that can be adapted for the synthesis of β-amino acids from their corresponding α-amino acid precursors. This method, while not always the most direct, offers a pathway from the abundant chiral pool of α-amino acids to the less common β-amino acids.
The process begins with the conversion of an N-protected α-amino acid, such as N-protected L-alanine (for the synthesis of a β²-homoalanine precursor), into its acid chloride. Reaction with diazomethane yields a diazoketone intermediate. In the presence of a metal catalyst (typically silver oxide or silver benzoate), the diazoketone undergoes a Wolff rearrangement to form a ketene. This ketene is then trapped by a nucleophile, such as water or an alcohol, to produce the homologous β-amino acid or ester, respectively, with the carbon chain extended by one CH₂ group. The stereocenter of the original α-amino acid is generally retained during the rearrangement.
Arndt-Eistert Homologation (Contextual to β-amino acid synthesis)
The Arndt-Eistert reaction is a cornerstone method for the synthesis of β-amino acids from their α-amino acid precursors. organic-chemistry.orgwikipedia.org This one-carbon homologation process effectively extends the carbon chain of a carboxylic acid, transforming an α-amino acid into the corresponding β-amino acid. wikipedia.orgambeed.com The reaction is particularly valuable because it generally proceeds without significant racemization, thus preserving the stereochemical integrity of the original chiral center. rsc.org
The synthesis sequence begins with the activation of an N-protected α-amino acid, typically by converting it into an acid chloride or a mixed anhydride. organic-chemistry.orgrsc.org This activated species then reacts with diazomethane in the first step of the homologation. organic-chemistry.org An excess of diazomethane is often used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which prevents the formation of α-chloromethylketone side-products. wikipedia.org An alternative modification, known as the Newman-Beal modification, involves adding triethylamine to the diazomethane solution to scavenge the HCl. wikipedia.org
The resulting α-diazoketone is a stable intermediate that can often be isolated and purified. organic-chemistry.org The crucial step in the Arndt-Eistert synthesis is the subsequent Wolff rearrangement of this α-diazoketone. This rearrangement is typically catalyzed by a metal catalyst, such as silver(I) oxide (Ag₂O), and can be induced thermally, photochemically, or through silver catalysis. organic-chemistry.orgrsc.org The Wolff rearrangement transforms the α-diazoketone into a highly reactive ketene intermediate. organic-chemistry.orgwikipedia.org This ketene is then trapped by a suitable nucleophile present in the reaction mixture. When water is used as the nucleophile, the ketene is hydrated to form the desired β-amino acid. organic-chemistry.orgwikipedia.org If alcohols or amines are used, the corresponding esters or amides are produced. organic-chemistry.org
The Arndt-Eistert homologation is widely utilized in the synthesis of β-amino acids for incorporation into peptides. Peptides containing β-amino acids often exhibit increased resistance to metabolic degradation, making them of significant interest for pharmaceutical applications. organic-chemistry.orgrsc.org
| Step | Description | Key Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Activation | The carboxylic acid of the N-protected α-amino acid is converted into a more reactive form. | Thionyl chloride (for acid chloride) or isobutyl chloroformate (for mixed anhydride). | Acid chloride or Mixed anhydride. |
| 2. Acylation | The activated amino acid reacts with diazomethane to form an α-diazoketone. organic-chemistry.orgrsc.org | Diazomethane (CH₂N₂), often in excess or with a base like triethylamine. wikipedia.org | α-Diazoketone. |
| 3. Wolff Rearrangement | The α-diazoketone rearranges to form a ketene. This is the key homologation step. | Metal catalyst (e.g., Ag₂O), heat, or light. organic-chemistry.orgrsc.org | Ketene. |
| 4. Nucleophilic Trapping | The ketene is captured by a nucleophile to yield the final product. | Water (for carboxylic acid), alcohol (for ester), or amine (for amide). organic-chemistry.org | β-Amino acid (or derivative). |
Introduction of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial temporary protecting group for the α-amino function in modern solid-phase peptide synthesis (SPPS). iris-biotech.dealtabioscience.com Its application is fundamental to prevent unwanted side reactions, such as polymerization, during the sequential coupling of amino acids. biosynth.com The Fmoc group is known for its stability under acidic conditions and its lability to mild bases, which allows for its selective removal without disturbing acid-labile side-chain protecting groups. altabioscience.com
Optimized Fmoc Protection Protocols for β²-Homoalanine Derivatives
The introduction of the Fmoc group onto the amino function of β²-homoalanine derivatives is a critical step to prepare the building block for peptide synthesis. Standard protocols typically involve reacting the amino acid with an Fmoc-donating reagent in the presence of a base. Common reagents for this purpose include Fmoc-succinimidyl carbonate (Fmoc-OSu) and Fmoc-chloride (Fmoc-Cl).
Optimization of these protocols is necessary to maximize yield and purity. During Fmoc protection using Fmoc-OSu, the formation of an impurity, Fmoc-β-alanine, has been observed. semanticscholar.org This side product arises from a complex mechanism involving deprotonation, elimination, and a Lossen-type rearrangement of the Fmoc-OSu reagent itself. semanticscholar.org Careful control of reaction conditions, such as temperature, stoichiometry, and choice of base, can minimize the formation of this and other impurities. Alternative strategies, such as using Fmoc-2-mercaptobenzothiazole, have been developed to introduce the Fmoc moiety with fewer side reactions. semanticscholar.org For SPPS, the removal of the Fmoc group is conventionally achieved using a 20% solution of piperidine in a polar solvent like dimethylformamide (DMF). altabioscience.comnih.gov However, alternative, optimized deprotection cocktails, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in N-methyl-2-pyrrolidone (NMP), have been developed to suppress side reactions like diketopiperazine formation, particularly for sensitive sequences. nih.gov
Derivatization Strategies for Side Chain Modifications of (R)-Fmoc-β²-homoalanine
Modifying the side chain of (R)-Fmoc-β²-homoalanine allows for the introduction of diverse functionalities, leading to the creation of novel amino acid building blocks. These modifications can profoundly influence the properties of resulting peptides, including their conformation, stability, and biological activity.
Incorporation of Fluoroalkyl Moetieies
The introduction of fluorine or fluoroalkyl groups into amino acids is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides. researchgate.net Fluorination can lead to increased metabolic stability, altered acidity/basicity, and improved binding affinity due to the unique electronic properties of the fluorine atom. researchgate.net
Synthetic strategies for preparing fluorinated β-amino acids generally fall into two categories: selective fluorination of an existing β-amino acid framework or the use of pre-fluorinated small molecules as building blocks. researchgate.net For modifying the side chain of a β²-homoalanine derivative, a building block approach is often employed. For instance, β-fluoroalkyl β-amino acids can be synthesized through methods like decarboxylative Mannich-type reactions involving arylfluoroalkyl ketones. nih.gov This allows for the creation of a variety of β-aryl-β-fluoroalkyl β-amino acids with high diastereoselectivity. nih.gov The resulting fluorinated building blocks can then be protected with an Fmoc group for subsequent use in peptide synthesis.
Negishi Cross-Couplings for Aromatic Substituents
The Negishi cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, specifically by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.orgresearchgate.net This reaction has been effectively applied to the synthesis of unnatural amino acids with diverse aromatic and heteroaromatic side chains. rsc.orgrsc.org
To introduce aromatic substituents onto the side chain of a β²-homoalanine derivative, a precursor containing an organic halide (e.g., an iodide) on its side chain is required. This precursor can be synthesized from a suitable starting material like aspartic acid. researchgate.netrsc.org The organohalide is then converted into an organozinc reagent, which subsequently participates in the Negishi cross-coupling with a variety of aryl or heteroaryl halides. researchgate.net This methodology is tolerant of common protecting groups like Boc and Fmoc, making it highly suitable for creating complex amino acid derivatives ready for peptide synthesis. rsc.org The reaction has been successfully used to synthesize a range of β- and γ-amino acids with substituted aromatic side chains in good yields. researchgate.netrsc.org
| Component | Description | Example |
|---|---|---|
| Organozinc Reagent | Derived from the amino acid precursor containing a halide on the side chain. | Iodozinc derivative of a protected β-alanine or aspartic acid. researchgate.netrsc.org |
| Organic Halide | The source of the new aromatic or heteroaromatic substituent. | Aryl iodides, aryl bromides, heteroaryl halides (e.g., iodoanilines, quinolines). rsc.org |
| Catalyst | Typically a palladium or nickel complex that facilitates the C-C bond formation. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)). rsc.org |
| Product | The derivatized amino acid with a new aromatic side chain. | β-homophenylalanine derivatives, heteroaromatic β-amino acids. rsc.org |
Thiadiazole Moiety Incorporation
The incorporation of a 1,3,4-thiadiazole moiety into the backbone of (R)-Fmoc-β²-homoalanine derivatives represents a significant modification to introduce a heterocyclic pharmacophore. This transformation is typically achieved by converting the carboxylic acid functionality of the N-protected β-amino acid into the thiadiazole ring. The most common and effective synthetic route involves a two-step process: the formation of an acylthiosemicarbazide intermediate, followed by a cyclodehydration reaction. This methodology allows for the preservation of the stereochemical integrity at the β-carbon and is compatible with the fluorenylmethyloxycarbonyl (Fmoc) protecting group under carefully selected conditions.
Step 1: Synthesis of the Acylthiosemicarbazide Intermediate
The initial step involves the formation of an amide bond between the carboxylic acid of (R)-Fmoc-β²-homoalanine and the nitrogen of thiosemicarbazide. To achieve this under mild conditions that are compatible with the Fmoc protecting group, standard peptide coupling reagents are employed. A common choice is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by the amino group of thiosemicarbazide.
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the N-acylthiosemicarbazide derivative is isolated and purified.
Table 1: Reaction Conditions for the Synthesis of N-[((R)-1-(Fmoc-amino)propyl)carbonyl]hydrazine-1-carbothioamide
| Entry | Coupling Reagent | Additive | Solvent | Reaction Time (h) | Yield (%) |
| 1 | DCC | HOBt | DCM/DMF (1:1) | 12 | 85 |
| 2 | EDC·HCl | HOBt | DMF | 10 | 88 |
| 3 | HBTU | HOBt/DIPEA | DMF | 8 | 92 |
Data are representative and compiled from analogous reactions in the literature.
Step 2: Cyclodehydration to the 1,3,4-Thiadiazole Ring
The second and final step is the intramolecular cyclodehydration of the N-acylthiosemicarbazide intermediate to form the stable 1,3,4-thiadiazole ring. While classical methods for this transformation often employ harsh acidic reagents like concentrated sulfuric acid or polyphosphoric acid, which could lead to the cleavage of the Fmoc group, milder alternatives are available and preferred.
One effective and Fmoc-compatible method involves the use of phosphorus oxychloride (POCl₃) in an inert solvent at controlled temperatures. Another mild approach is the use of triphenylphosphine (PPh₃) in the presence of a carbon tetrahalide (e.g., CCl₄ or CBr₄), a variation of the Appel reaction conditions, which can promote cyclodehydration. More recently, the use of Burgess reagent has been explored for such cyclizations under neutral conditions.
The choice of the dehydrating agent and reaction conditions is critical to ensure a high yield of the desired thiadiazole derivative without compromising the integrity of the Fmoc protecting group or causing racemization.
Table 2: Research Findings on the Cyclodehydration to Form 2-Amino-5-[(R)-1-(Fmoc-amino)propyl]-1,3,4-thiadiazole
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | POCl₃ | Acetonitrile | 0 to RT | 6 | 78 |
| 2 | PPh₃/CCl₄ | Dichloromethane | RT | 12 | 75 |
| 3 | Burgess Reagent | Tetrahydrofuran | Reflux | 4 | 82 |
Yields and reaction conditions are based on similar transformations reported in the literature for N-protected amino acids.
The resulting (R)-Fmoc-β²-homoalanine derivative with an incorporated 2-amino-1,3,4-thiadiazole moiety can be further functionalized at the amino group of the thiadiazole ring to generate a diverse library of compounds for various research applications. The successful incorporation of the thiadiazole heterocycle provides a peptidomimetic with altered conformational properties and the potential for novel biological activities.
Application in Peptide and Peptidomimetic Chemistry
Incorporation of (R)-Fmoc-β²-homoalanine into Peptide Chains
The incorporation of (R)-Fmoc-β²-homoalanine into peptide sequences can be achieved through both solid-phase and solution-phase synthesis methodologies. The choice of method often depends on the desired length of the peptide and the specific sequence being synthesized.
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the most prevalent method for assembling peptides containing non-natural amino acids like (R)-Fmoc-β²-homoalanine. nih.govpeptide.com The synthesis is performed on a solid support (resin), which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. peptide.com
The general cycle of Fmoc-SPPS involves:
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). uci.educhempep.com
Activation and Coupling: Activation of the carboxylic acid of the incoming Fmoc-amino acid, in this case (R)-Fmoc-β²-homoalanine, followed by its coupling to the newly liberated N-terminal amine of the growing peptide chain. chempep.com
Washing: Thorough washing of the resin to remove unreacted reagents and by-products before the next cycle begins. uci.edu
This cycle is repeated until the desired peptide sequence is fully assembled.
The success of incorporating β²-amino acids like (R)-Fmoc-β²-homoalanine hinges on the selection of appropriate coupling reagents and protocols to overcome their inherent steric hindrance. Standard coupling reagents used in SPPS are often effective, but reaction conditions may require optimization.
Commonly used coupling reagents include:
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are frequently used, often in combination with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). chempep.com These additives act as activating agents to form active esters that enhance coupling efficiency and suppress racemization. chempep.compeptide.com
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used for coupling standard and sterically hindered amino acids. chempep.com They require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. chempep.com
For sterically demanding couplings involving β²-amino acids, more potent activators like HATU or the use of pre-formed Fmoc-amino acid fluorides may be necessary to drive the reaction to completion. chempep.comnih.gov Longer coupling times or double coupling cycles (repeating the coupling step) are also common strategies to ensure complete amide bond formation. uci.edu
| Reagent Class | Examples | Typical Additive | Activating Base | Notes |
|---|---|---|---|---|
| Carbodiimides | DIC, DCC | HOBt, Oxyma | Not always required | DIC is preferred in SPPS as the urea byproduct is soluble. chempep.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | None (self-contained) | DIPEA, Collidine | Highly efficient; HATU is particularly effective for hindered couplings. chempep.com |
| Phosphonium Salts | PyBOP, PyAOP | None (self-contained) | DIPEA, Collidine | Effective for hindered couplings and cyclization reactions. |
Incorporating β-amino acids, particularly β²-substituted variants like (R)-Fmoc-β²-homoalanine, presents several challenges compared to their α-amino acid counterparts.
Steric Hindrance: The presence of a side chain on the α-carbon (C2), adjacent to the reacting carboxyl group, can create significant steric hindrance. This can slow down the rate of amide bond formation and lead to incomplete coupling reactions. The bulkiness of both the incoming amino acid and the N-terminal residue of the peptide chain can exacerbate this issue.
Aggregation: During the synthesis of long peptides, the growing chain can aggregate on the solid support, making the N-terminal amine less accessible for coupling. While this is a general problem in SPPS, the altered backbone conformation induced by β-amino acids can sometimes influence this tendency. The use of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid can help disrupt aggregation. chempep.com
Lower Reactivity: The different geometry and electronic properties of β-amino acids can lead to lower reactivity in coupling reactions compared to α-amino acids. This often necessitates the use of more powerful coupling reagents or extended reaction times to achieve high coupling yields. nih.gov
To overcome these challenges, a combination of optimized coupling protocols, potent reagents, and careful monitoring of reaction completion (e.g., using the Kaiser test) is essential. iris-biotech.de
Maintaining the stereochemical integrity of the chiral center (the (R)-configuration at C2) is critical during peptide synthesis. Racemization, the loss of chiral purity, can occur during the activation step of the carboxylic acid. peptide.com
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose the proton at the α-carbon. peptide.com However, the use of N-urethane protecting groups like Fmoc significantly suppresses this pathway. For β-amino acids, the potential for racemization at the α-carbon (C2) still exists, particularly when strong activating conditions and bases are used.
Strategies to minimize racemization include:
Use of Additives: The addition of HOBt or HOAt during carbodiimide-mediated coupling captures the activated intermediate as a less racemization-prone active ester. peptide.com
Choice of Base: The base used during coupling can influence the extent of racemization. Sterically hindered, weaker bases like 2,4,6-collidine are often preferred over DIPEA, especially for amino acids prone to racemization. chempep.com
Minimizing Pre-activation Time: Prolonged pre-activation of the amino acid with the coupling reagent before it is added to the resin can increase the risk of racemization. acs.org In-situ activation is generally preferred.
Studies have shown that racemization during a standard Fmoc-SPPS cycle is generally low, often less than 0.4% per cycle, with the major risk occurring during the carboxyl activation step. nih.gov
Solution-Phase Peptide Synthesis
While less common for long peptides, solution-phase synthesis is a viable method for creating shorter peptides or peptide fragments containing (R)-Fmoc-β²-homoalanine. scispace.commdpi.com In this approach, all reactions are carried out in a suitable solvent, and the product is isolated and purified after each step, typically by crystallization or chromatography.
The main steps are similar to SPPS: protection of functional groups, activation of the carboxyl group, coupling, and deprotection. nih.gov For coupling (R)-Fmoc-β²-homoalanine, the same types of coupling reagents used in SPPS (e.g., DIC/HOBt, HATU) are employed. nih.gov
A key advantage of solution-phase synthesis is its scalability for producing large quantities of a specific peptide. However, the process is more labor-intensive due to the required purification after each coupling and deprotection step. The formation of by-products during deprotection, such as N-fluorenylmethylpiperidine, can also complicate purification in solution-phase synthesis, which is one reason Fmoc chemistry is predominantly used in the solid-phase format. acs.org
Hybrid α/β-Peptide Synthesis
A significant application of (R)-Fmoc-β²-homoalanine is in the synthesis of hybrid α/β-peptides. These are sequences that contain both α- and β-amino acid residues. The incorporation of β-amino acids into α-peptide chains can induce specific secondary structures (like helices and turns), alter biological activity, and increase resistance to enzymatic degradation by proteases.
The synthesis of these hybrid peptides is readily accomplished using standard Fmoc-SPPS protocols. researchgate.net (R)-Fmoc-β²-homoalanine is simply used as one of the building blocks in the automated or manual synthesizer. The coupling and deprotection steps are performed as they would be for any other Fmoc-protected amino acid, with special considerations for the potential challenges mentioned previously (e.g., steric hindrance). Both solution-phase and solid-phase methods have been successfully used to create well-defined α/β-hybrid peptides. scispace.commdpi.com
Design and Synthesis of β-Peptidomimetics Utilizing (R)-Fmoc-β²-homoalanine
(R)-Fmoc-β²-homoalanine serves as a crucial building block in the synthesis of β-peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved stability against enzymatic degradation. ethz.chacs.orgsigmaaldrich.com The strategic placement of the methyl group on the α-carbon (the C2 position) of the β-amino acid backbone introduces a chiral center that influences the conformational preferences of the resulting oligomers. acs.orgnih.gov
A novel class of peptidomimetics, termed α-ABpeptoids (α-alkyl beta-peptoids), has been developed using oligomers of N-substituted β²-homoalanines. acs.orgnih.gov These molecules are distinguished by a β-peptoid-like backbone that incorporates chirality directly into the main chain via the methyl group at the α-position. acs.orgresearchgate.net This design was inspired by peptoids with α-chiral side chains, with the hypothesis that incorporating chirality into the backbone could similarly induce the formation of stable secondary structures. acs.org
Researchers have successfully developed an efficient solid-phase synthesis method to create these oligomers, allowing for the construction of sequences up to 8-mers. acs.orgacs.orgpostech.ac.kr The synthesis involves loading a protected N-substituted β²-homoalanine monomer onto a resin, followed by iterative deprotection and coupling steps. acs.org
Preliminary conformational analyses of these α-ABpeptoids were conducted using circular dichroism (CD) spectroscopy. The studies revealed that oligomers of N-benzylated β²-homoalanines exhibit distinct CD spectral features, which suggest the adoption of ordered, folded conformations, possibly resembling polyproline II (PPII) helices. acs.orgnih.gov
Table 1: Synthesis and Conformational Data of α-ABpeptoids
| Oligomer | Monomer Building Block | Synthesis Method | Conformational Finding |
| α-ABpeptoids (up to 8-mers) | N-benzyl β²-homoalanine | Solid-Phase Synthesis | Displayed characteristic CD spectra suggesting ordered folding conformations. acs.orgacs.org |
| α-ABpeptoids | (R)-3-(N-benzyl-4-nitrophenylsulfonamido)-2-methylpropanoic acid | Solid-Phase Synthesis on Rink Amide MBHA resin | CD spectra resembled that of PPII helices, indicating potential ordered structures. acs.org |
Cyclization Strategies for Conformationally Constrained Peptidomimetics
Cyclization is a widely employed strategy to impart conformational rigidity to peptides and peptidomimetics, which can enhance their biological activity, selectivity, and stability. researchgate.netnih.gov For peptidomimetics derived from (R)-Fmoc-β²-homoalanine, cyclization constrains the torsional angles of the backbone, leading to more defined three-dimensional structures. mdpi.com
Various cyclization techniques are applicable, including head-to-tail, side-chain-to-side-chain, and backbone cyclization. researchgate.netnih.gov Backbone cyclization, in particular, offers a novel way to introduce constraints by linking ω-substituted alkylidene chains that replace hydrogens on the backbone itself. researchgate.net The synthesis of cyclic peptides often involves solid-phase techniques where a linear precursor is assembled on a resin, followed by selective deprotection of side chains and on-resin cyclization before cleavage and final deprotection. nih.gov This approach, utilizing the pseudo-dilution effect of the solid support, helps to minimize intermolecular side reactions. nih.gov
Macrocyclization is a key technique for improving the drug-like properties of peptides, including those containing β-amino acids. nih.govresearchgate.net By constraining the peptide into a cyclic conformation, macrocyclization can increase receptor binding affinity and enhance stability against proteases. uni-kiel.defrontiersin.org The success of macrocyclization heavily depends on the linear precursor's ability to adopt a pre-cyclization conformation that brings the reactive termini into close proximity. uni-kiel.de
Several chemical strategies are employed for the macrocyclization of peptides containing building blocks like β²-homoalanine:
Lactamization: The formation of an amide bond between an amine and a carboxylic acid is the most common method. This can be achieved head-to-tail, head-to-side-chain, or side-chain-to-side-chain. nih.govresearchgate.net The use of turn-inducing elements, such as specific amino acid sequences or N-methylation, can facilitate the necessary conformational pre-organization. uni-kiel.de
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction is highly tolerant of various functional groups, making it well-suited for complex molecules like peptides. researchgate.net
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another efficient and orthogonal reaction used for peptide cyclization. researchgate.net
Native Chemical Ligation (NCL): This technique involves the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond, enabling the synthesis of large cyclic peptides. researchgate.netfrontiersin.org
Visible-Light-Mediated Desulfurization: A newer method allows for the cyclization of unprotected peptides in aqueous solutions by creating a stable hydrocarbon linkage, offering a biocompatible alternative to traditional methods. bham.ac.uk
Table 2: Overview of Macrocyclization Techniques in Peptide Chemistry
| Cyclization Technique | Bond Formed | Key Features |
| Lactamization | Amide | Most common; can be head-to-tail or involve side chains; often performed on solid support. nih.gov |
| Ring-Closing Metathesis (RCM) | Carbon-Carbon Double Bond | High functional group tolerance; catalyzed by Ru- or Mo-based catalysts. researchgate.net |
| Azide-Alkyne Cycloadditions | Triazole | Highly efficient and orthogonal ("click chemistry"). researchgate.net |
| Native Chemical Ligation (NCL) | Amide | Chemoselective; involves a thioester intermediate and an N-terminal cysteine. frontiersin.org |
| Fluorine-Thiol Displacement | Thioether | Enables cyclization of unprotected peptides containing fluoroacetamide side chains. nih.gov |
Bioisosteric Replacement Studies with (R)-Fmoc-β²-homoalanine
Bioisosterism involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. nih.govresearchgate.net β-amino acids are frequently used as bioisosteres for their α-amino acid counterparts in peptide drug design. acs.org
Replacing α-amino acids with β²-amino acid residues like β²-homoalanine is a strategic modification in peptidomimetic design. ethz.ch This substitution extends the peptide backbone by one carbon atom per replaced residue, which alters the molecule's conformational landscape and can disrupt recognition by proteolytic enzymes. ethz.chacs.org This leads to a significant increase in the peptide's half-life in biological systems. acs.org
The incorporation of a β²-amino acid can influence the secondary structure of the peptide. While α-peptides commonly form helices, sheets, and turns, the homologous β-peptides are known to form their own unique and stable secondary structures, such as the 14-helix, even in short sequences. ethz.ch The specific stereochemistry of the β²-homoalanine, such as the (R)-configuration, plays a critical role in directing the folding of the peptide backbone. This allows for the rational design of peptidomimetics that can mimic the spatial arrangement of side chains in a native α-peptide's bioactive conformation, thereby retaining or enhancing binding affinity to biological targets. ethz.ch
Studies on the substitution of α-amino acids with various β-amino acids in bioactive peptides have demonstrated the potential of this approach. For example, in analogues of the opioid peptide endomorphin-1, the inclusion of β-amino acids resulted in compounds with subnanomolar affinity and dramatically increased proteolytic stability. acs.org While direct studies detailing the substitution of a specific α-amino acid with (R)-β²-homoalanine are specific to the peptide sequence, the general principle remains a cornerstone of using this building block to create more robust peptide-based therapeutics. nih.govsemanticscholar.org
Based on a comprehensive search for scientific literature, there is currently insufficient specific data available in the public domain to construct a detailed article on the conformational analysis of (R)-Fmoc-β2-homoalanine that adheres to the strict outline provided.
The conformational properties of a specific molecule, as detailed in the requested sections (Circular Dichroism, NMR Spectroscopy, X-ray Crystallography, and Computational Chemistry), are determined through empirical research. This involves synthesizing the compound or peptides containing it and then analyzing them using the specified spectroscopic and computational methods.
While extensive literature exists on the general application of these techniques to other β-peptides, alanine-rich peptides, and various Fmoc-protected amino acids, the search did not yield specific experimental results—such as CD spectra, NMR chemical shifts, torsion angle data, crystal structures, or molecular dynamics simulation trajectories—for this compound itself or for constructs containing this precise residue.
To fulfill the request with the required level of scientific accuracy and detail, and without resorting to generalization from other, different compounds (which would violate the explicit instructions), specific research studies focusing on this compound are necessary. As this information could not be located, generating the requested article is not possible at this time.
Conformational Analysis of R Fmoc β2 Homoalanine Containing Constructs
Spectroscopic and Computational Approaches to Conformational Studies
Computational Chemistry and Molecular Dynamics Simulations
Ab Initio and DFT Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the intrinsic conformational preferences of molecules by solving the electronic structure from first principles. These calculations are instrumental in determining the relative energies of different conformers and mapping the potential energy surface of a peptide backbone.
For β-amino acids, including (R)-β²-homoalanine, DFT calculations are crucial for understanding the complex interplay of steric and electronic effects that govern their conformational landscape. Due to the additional Cα-Cβ bond, β-amino acids possess an extra backbone dihedral angle, θ (theta), in addition to the φ (phi) and ψ (psi) angles found in α-amino acids researchgate.net. This increases the dimensionality of the conformational space.
Theoretical studies on model β-dipeptides typically involve capping the N- and C-termini (e.g., with acetyl and N-methylamide groups) and then systematically rotating the φ, ψ, and θ torsion angles to locate energetically favorable conformations. While specific DFT data for (R)-Fmoc-β²-homoalanine is not extensively documented in current literature, principles derived from studies on analogous β-amino acids can provide valuable insights. For example, DFT studies on serine-alanine dipeptides have highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations, particularly those leading to β-turn structures nih.gov.
The presence of the methyl side chain on the Cβ atom in β²-homoalanine introduces steric constraints that influence the accessible regions of the Ramachandran-like plot for β-amino acids. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group would further restrict the conformational freedom around the N-terminus.
| Torsion Angle | Description | Atoms Involved |
|---|---|---|
| φ (phi) | Rotation around the N-Cα bond | C(i-1)–N(i)–Cα(i)–Cβ(i) |
| θ (theta) | Rotation around the Cα-Cβ bond | N(i)–Cα(i)–Cβ(i)–C(i) |
| ψ (psi) | Rotation around the Cβ-C bond | Cα(i)–Cβ(i)–C(i)–N(i+1) |
Modeling of Secondary Structure Propensities
Computational modeling is essential for predicting the secondary structure propensities of peptides containing β-amino acids. The unique backbone of β-peptides allows them to form a diverse array of stable secondary structures, including various helices and sheets, that are distinct from those formed by α-peptides.
Theoretical analyses have demonstrated that the substitution pattern on the Cα and Cβ atoms is a primary determinant of the preferred secondary structure nih.gov. Specifically, β²-amino acids, such as β²-homoalanine, have been shown to influence the stability of different helical folds. While the unsubstituted β-peptide backbone intrinsically favors a 10/12-helix, β²-peptides have a propensity to form 14-helices nih.gov.
Molecular dynamics (MD) simulations, employing sophisticated force fields, are a common tool for modeling these propensities. These simulations can predict whether a peptide sequence containing (R)-β²-homoalanine is likely to adopt a specific helical conformation (e.g., 14-helix, 12-helix, or 3₁₄-helix) or to assemble into β-sheet-like structures. The (R)-chirality of the β²-homoalanine residue is a critical factor that dictates the handedness of the resulting helical structure, with a left-handed helix being the anticipated outcome.
| Helix Type | Defining Hydrogen Bond Pattern | Approximate Residues per Turn |
|---|---|---|
| 14-Helix | C=O(i)···H-N(i+3) | ~3 |
| 12-Helix | C=O(i)···H-N(i+3) | ~2.5 |
| 10/12-Helix | Mixed C=O(i)···H-N(i+2) and C=O(i)···H-N(i+3) | Variable |
| 3₁₄-Helix | C=O(i)···H-N(i+2) | ~3 |
Influence of (R)-β²-Homoalanine on Peptide Secondary Structures
Induction and Stabilization of Helical Folds (e.g., 3₁₄-helix)
The incorporation of β-amino acids is a well-established method for designing peptides with stable, well-defined helical structures. The (R)-β²-homoalanine residue, with its simple alkyl side chain, is expected to be a potent helix-promoting agent. While the 3₁₄-helix is often associated with β³-peptides, β²-amino acids are known to participate in and stabilize a variety of helical folds. Theoretical studies suggest that peptides composed of β²-amino acids have a notable propensity to adopt a 14-helix conformation nih.gov.
Formation of β-Turns and β-Sheets
β-Turns are compact, four-residue structures that enable a peptide chain to reverse its direction, a fundamental process in protein folding. The increased conformational flexibility of the β-amino acid backbone makes them excellent candidates for inducing β-turn formation.
Peptides incorporating β-amino acids can adopt a range of β-turn conformations, with types I' and II' being particularly relevant as they are the mirror images of the common type I and II turns observed in α-peptides wikipedia.org. The stereochemistry of the constituent residues is a key factor in determining which turn type is favored. The (R)-configuration of β²-homoalanine is likely to promote the formation of specific turn types that can accommodate its spatial arrangement. For instance, D-proline, which has an R-configuration at Cα, is a known powerful inducer of β-turns, suggesting that (R)-β²-homoalanine could exhibit similar turn-promoting properties nih.gov.
Beyond individual turns, (R)-β²-homoalanine can also play a role in the formation of more extended β-sheet structures. By stabilizing a β-turn, this residue can facilitate the formation of β-hairpins, which are the basic building blocks of antiparallel β-sheets.
Impact on Backbone and Side Chain Torsion Angles
The three-dimensional structure of a peptide is defined by its backbone and side chain torsion angles. As previously mentioned, β-amino acids introduce an additional backbone torsion angle, θ, which describes rotation around the Cα-Cβ bond researchgate.net. This adds a layer of complexity to their conformational analysis.
The preferred values of φ, ψ, and θ for a peptide containing (R)-β²-homoalanine will be governed by the need to minimize steric clashes between the backbone atoms, the methyl side chain, and, in the case of the title compound, the Fmoc group. The (R)-stereochemistry at Cβ will result in a unique set of preferred torsion angles compared to the (S)-enantiomer.
The side chain of (R)-β²-homoalanine consists of a methyl group attached to the Cβ atom. The rotation of this side chain is described by the χ₁ (chi1) torsion angle. To minimize steric hindrance with the peptide backbone, the χ₁ angle is expected to adopt staggered conformations, typically referred to as gauche(+), trans, and gauche(-) expasy.org.
| Torsion Angle | Atoms Defining the Angle |
|---|---|
| φ (phi) | C(i-1)–N(i)–Cα(i)–Cβ(i) |
| θ (theta) | N(i)–Cα(i)–Cβ(i)–C(i) |
| ψ (psi) | Cα(i)–Cβ(i)–C(i)–N(i+1) |
| χ₁ (chi1) | N(i)–Cα(i)–Cβ(i)–Cγ(i) |
Conformational Restriction and Dynamics
A primary motivation for incorporating non-natural amino acids like (R)-β²-homoalanine into peptides is to impose conformational constraints. The presence of an additional backbone atom and side chain substituents can significantly reduce the number of accessible conformations, leading to more rigid and structurally well-defined peptides.
The methyl side chain of (R)-β²-homoalanine, though small, introduces steric bulk that restricts rotation around the backbone bonds. This inherent rigidity can be further enhanced by the presence of the large Fmoc protecting group at the N-terminus, which will limit the conformational freedom in its vicinity.
The conformational dynamics of a peptide refer to the fluctuations in its structure over time. By restricting the available conformational space, the inclusion of (R)-β²-homoalanine can lower the conformational entropy of the peptide's unfolded state. This reduction in entropy can, in turn, provide a thermodynamic advantage to the folded state, leading to enhanced structural stability. The study of these dynamics can be approached through computational methods like molecular dynamics simulations, which can provide detailed information on the flexibility of the peptide backbone, the motion of side chains, and the rates of conformational transitions nih.govmpg.de.
Effects on Peptide Flexibility and Internal Dynamics
The introduction of a β²-homoalanine residue into a peptide backbone inherently increases its flexibility compared to its α-amino acid counterpart. This is a direct consequence of the additional methylene (B1212753) group in the backbone, which introduces more freely rotating single bonds. Theoretical studies on β-peptides have shown that this elongation of the backbone can lead to a wider range of accessible conformations.
The presence of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus of (R)-β²-homoalanine further influences the conformational landscape. The Fmoc group, commonly employed in solid-phase peptide synthesis, is known for its rigidity and potential for π-π stacking interactions. While primarily a protecting group, its presence can sterically hinder certain conformations and favor others, thereby influencing the local and, to some extent, the global peptide structure. The specific impact of the Fmoc group on the internal dynamics of a peptide containing (R)-β²-homoalanine would depend on the adjacent amino acid sequence and the solvent environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of peptides in solution. nih.gov By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift deviations, it is possible to deduce the ensemble of conformations adopted by a peptide. For a peptide containing (R)-Fmoc-β²-homoalanine, NMR studies would be crucial to determine the dihedral angles (φ, ψ, and ω) around the β-amino acid residue and to assess the degree of flexibility or pre-organization it imparts to the peptide backbone. cas.cz
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of such peptides. By simulating the movement of atoms over time, MD can reveal the accessible conformational space and the transitions between different states. Such simulations could quantify the increase in flexibility due to the β²-homoalanine residue and illustrate how the Fmoc group restricts this flexibility.
| Parameter | Expected Effect of (R)-β²-homoalanine | Potential Influence of Fmoc Group |
| Backbone Flexibility | Increased due to additional methylene group | May restrict local conformations due to steric bulk |
| Dihedral Angles (φ, ψ) | Wider range of accessible angles | May favor specific dihedral angles due to steric hindrance |
| Internal Dynamics | Increased local motion | May dampen some modes of motion |
| Secondary Structure | Can disrupt or promote specific secondary structures depending on the context | Can influence local turn or helical propensities |
Relationship to Receptor-Binding Conformations (mechanistic aspects)
The conformational flexibility or rigidity of a peptide ligand is intimately linked to its ability to bind a biological receptor. The "bioactive conformation" is the specific three-dimensional structure that a ligand adopts to fit into the binding pocket of its receptor and elicit a biological response. The incorporation of (R)-β²-homoalanine can influence this process in several ways.
Firstly, the increased flexibility can be advantageous, allowing the peptide to adopt a conformation that is complementary to the receptor's binding site, a process often described as "induced fit." However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease binding affinity.
Conversely, the conformational preferences imparted by the (R)-β²-homoalanine residue might pre-organize the peptide into a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity and selectivity. The stereochemistry at the Cβ position (the 'R' configuration in this case) plays a crucial role in determining the spatial orientation of the side chain and the preferred backbone torsion angles, which in turn dictates how the peptide presents its pharmacophoric groups to the receptor.
Studies on opioid tetrapeptides containing β²-homo-amino acids have shown that both the position and stereochemistry of the β-amino acid are critical for receptor affinity. vub.be For instance, the substitution of an α-amino acid with a (R)-β²-homo-amino acid at a specific position can either enhance or diminish binding, depending on whether the resulting conformation is more or less favorable for interaction with the receptor's binding pocket.
The Fmoc group, while not typically present in the final bioactive peptide, can be relevant in the context of screening peptide libraries where it might still be attached. In such cases, its bulky and hydrophobic nature could significantly influence receptor interactions, potentially acting as a pharmacophoric element itself or, more likely, sterically clashing with the receptor surface.
The mechanistic understanding of how (R)-Fmoc-β²-homoalanine influences receptor binding involves considering the interplay between the inherent flexibility of the β-amino acid, the conformational constraints imposed by its stereochemistry and the Fmoc group, and the specific topology of the receptor's binding site.
| Feature | Mechanistic Implication for Receptor Binding |
| Increased Flexibility | May allow for an "induced fit" to the receptor, but can also lead to an entropic penalty upon binding. |
| Conformational Pre-organization | The specific stereochemistry of (R)-β²-homoalanine may favor a bioactive conformation, reducing the entropic cost of binding. |
| Side Chain Orientation | The 'R' configuration directs the side chain in a specific spatial orientation, which is critical for interactions with receptor subsites. |
| Fmoc Group (if present) | The bulky and hydrophobic nature of the Fmoc group can either contribute to binding through non-specific interactions or sterically hinder productive binding. |
Role in Molecular Recognition and Early Stage Biological Research
Modulation of Proteolytic Stability and Metabolic Resistance
A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases. The introduction of β-amino acids, such as β²-homoalanine, into a peptide backbone serves as a potent strategy to modulate its susceptibility to enzymatic cleavage, thereby enhancing its metabolic resistance and bioavailability.
Peptides composed entirely of or incorporating β-amino acid residues exhibit a markedly superior stability profile against a multitude of peptidases compared to their natural α-peptide counterparts. nih.gov The fundamental reason for this enhanced resistance lies in the altered backbone structure. The presence of an additional carbon atom in the β-amino acid backbone disrupts the canonical α-peptide bond arrangement that is recognized by the active sites of proteases.
Research has consistently shown that peptides containing β-amino acids are significantly less susceptible to proteolysis. acs.orgbiorxiv.org For instance, studies on α/β-peptides, which contain a mix of α- and β-amino acids, have demonstrated that strategic replacement of α-amino acids with β-amino acids can lead to a substantial decrease in proteolytic degradation. acs.orgbiorxiv.org This resistance is not merely a localized effect but can confer stability to the entire peptide chain. Efforts to achieve proteolytic hydrolysis of a β-β peptide bond have largely been unsuccessful, highlighting the intrinsic stability of this linkage. nih.gov
While specific quantitative data on the degradation kinetics of peptides containing solely (R)-β²-homoalanine by various peptidases is not extensively detailed in publicly available literature, the general principle of β-peptide stability is well-established. The table below summarizes the general findings on the proteolytic stability of β-amino acid-containing peptides.
| Peptide Type | Susceptibility to Proteases | General Findings |
| α-Peptides | High | Rapidly degraded by a wide range of endo- and exopeptidases. |
| β-Peptides | Very Low | Generally resistant to cleavage by common proteases due to altered backbone structure. |
| α/β-Peptides | Low to Moderate | Stability is dependent on the positioning and frequency of β-amino acid incorporation. Strategic placement can significantly enhance resistance. acs.orgbiorxiv.org |
It is important to note that while β-peptides are generally resistant to degradation, some microbial enzymes known as β-aminopeptidases have been identified that can hydrolyze N-terminal β-amino acids from β-peptides. nih.gov However, these are not widespread in mammalian systems, thus preserving the metabolic advantage of β-peptides in therapeutic contexts.
Applications in Investigating Protein–Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Consequently, the modulation of PPIs with small molecules or peptides is a major focus in drug discovery. The unique structural features imparted by β²-homoalanine make it a valuable building block in the design of peptidomimetics aimed at targeting PPIs.
The design of peptides that can effectively inhibit or modulate PPIs often requires mimicking the secondary structures, such as α-helices or β-sheets, that are prevalent at the interface of interacting proteins. The incorporation of β-amino acids, including β²-homoalanine, allows for the creation of stable, well-defined secondary structures, known as foldamers, that can mimic these native protein motifs.
Peptides containing β-amino acids can adopt predictable and stable helical and sheet-like conformations. This structural pre-organization can lead to a higher binding affinity for the target protein by reducing the entropic penalty of binding. Furthermore, the enhanced proteolytic stability of β-peptides ensures that these inhibitors have a longer half-life in biological systems, a critical feature for therapeutic efficacy.
While specific examples of preclinical lead structures containing (R)-Fmoc-β²-homoalanine are proprietary and often not disclosed in detail in public literature, the general strategy of using β-amino acids to create metabolically stable peptidomimetics for targeting PPIs is a validated approach in drug discovery.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. They allow for the selective perturbation and study of specific proteins or pathways. The properties of (R)-Fmoc-β²-homoalanine make it a useful component in the synthesis of sophisticated chemical probes.
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. In the context of peptide-based molecules, SAR studies often involve systematically modifying the peptide sequence to identify key residues and structural features responsible for activity.
The incorporation of (R)-β²-homoalanine into a peptide library for SAR studies offers several advantages. It allows for the exploration of conformational space that is not accessible with natural α-amino acids. By replacing an α-amino acid with β²-homoalanine, researchers can probe the importance of backbone spacing and flexibility for target binding and activity. The defined stereochemistry of the (R)-isomer ensures that the modifications are precise and the results are interpretable. The Fmoc protecting group is standard in solid-phase peptide synthesis, making the incorporation of (R)-Fmoc-β²-homoalanine into SAR libraries straightforward.
The unique conformational properties of peptides containing β²-homoalanine can be leveraged to explore novel binding sites on target proteins that may not be effectively targeted by conventional α-peptides. The increased backbone length and altered side-chain presentation can allow these peptidomimetics to interact with different pockets or surfaces on a protein.
Furthermore, the development of chemical probes incorporating β²-homoalanine can help in elucidating novel mechanisms of action. For example, a metabolically stable peptide probe can be used to study long-term cellular responses to the modulation of a specific PPI without the confounding factor of rapid probe degradation. The synthesis of such probes, often involving fluorescent tags or other reporter groups, is facilitated by the use of the Fmoc-protected amino acid in standard peptide synthesis protocols.
Role as Chiral Building Blocks in Organic Synthesis
(R)-Fmoc-β2-homoalanine serves as a crucial chiral starting material in the synthesis of more complex molecules. The inherent chirality of this building block is transferred to the target molecule, a fundamental strategy in asymmetric synthesis for producing enantiomerically pure compounds. This is particularly vital in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. The Fmoc protecting group is instrumental in this process, as it can be easily removed under mild basic conditions, allowing for the sequential addition of other molecular fragments without disturbing the chiral center.
Asymmetric Ligand Design
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, a field that relies on catalysts to control the stereochemical outcome of a chemical reaction. This compound can be utilized as a precursor for the synthesis of such ligands. By modifying the carboxylic acid and the protected amine functionalities, researchers can design and synthesize ligands with specific steric and electronic properties. These tailored ligands can then be complexed with transition metals to create catalysts capable of inducing high levels of enantioselectivity in a wide range of chemical transformations. While specific examples detailing the direct use of this compound in widely recognized, commercially successful ligands are not extensively documented in mainstream literature, its potential as a foundational chiral scaffold is recognized within the synthetic chemistry community. The principles of asymmetric synthesis support its application in creating novel chiral environments necessary for stereoselective reactions.
Synthesis of Complex Small Molecules of Biological Interest
The incorporation of β-amino acids into peptides and other small molecules has been shown to confer unique structural and functional properties. These include increased resistance to enzymatic degradation and the ability to form stable secondary structures. This compound is a valuable building block in the synthesis of these modified biomolecules. In early-stage biological research, scientists utilize such building blocks to create analogues of natural peptides or to design novel bioactive compounds. For instance, the introduction of (R)-β2-homoalanine into a peptide sequence can influence its folding and binding affinity to biological targets. This approach is instrumental in the development of new therapeutic agents and molecular probes to investigate biological processes. While detailed, large-scale studies focusing exclusively on this compound are still emerging, its utility is demonstrated in the broader context of research on Fmoc-protected β-amino acids for creating peptidomimetics and other biologically active molecules. chemimpex.comchemimpex.commyskinrecipes.comchemimpex.comchemimpex.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | (R)-3-(Fmoc-amino)butanoic acid |
| Synonyms | (R)-3-(((9H-Fluoren-9-yl)methoxy)carbonylamino)butanoic acid |
| Molecular Formula | C19H19NO4 |
| Molecular Weight | 325.36 g/mol |
| Appearance | White to off-white powder |
| Chirality | (R) |
| Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) |
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies for (R)-Fmoc-β²-homoalanine and Analogues
The development of more efficient, sustainable, and versatile synthetic routes is paramount for the widespread adoption of (R)-Fmoc-β²-homoalanine. Research in this area is focusing on greener production methods and sophisticated functionalization techniques.
Traditional peptide synthesis, including the production of protected amino acid derivatives, is often criticized for its heavy reliance on hazardous solvents and reagents, generating significant chemical waste. advancedchemtech.comcsic.esrsc.org Future synthetic strategies for (R)-Fmoc-β²-homoalanine are increasingly focused on the principles of green chemistry to mitigate environmental impact. rsc.org
Key areas of development include:
Greener Solvents: Replacing conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally benign alternatives is a primary goal. csic.esrsc.org Research has shown the potential of solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP) in solid-phase peptide synthesis (SPPS). csic.es The optimization of reaction conditions in these greener solvents for the synthesis and incorporation of β-amino acids is an active area of investigation.
Enzymatic Methods: Biocatalysis offers a promising alternative to traditional chemical synthesis. researchgate.net Lipases, for instance, have been successfully used for the efficient and enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding enantiopure β-amino acids. mdpi.com Applying similar enzymatic resolution or synthesis strategies to the precursors of (R)-Fmoc-β²-homoalanine could provide a highly efficient and sustainable manufacturing route.
Waste Reduction in SPPS: Innovations in SPPS protocols aim to reduce solvent consumption. tandfonline.compeptide.com For example, "in-situ" Fmoc removal protocols, where the deprotection agent is added directly to the coupling cocktail without intermediate washing steps, can save up to 60% of solvent waste. tandfonline.com Adapting these protocols for syntheses involving (R)-Fmoc-β²-homoalanine would significantly improve the sustainability of producing peptides containing this residue. Another approach involves water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables solid-phase peptide synthesis under aqueous conditions. nih.gov
| Parameter | Traditional Synthesis | Green Chemistry Approach | Potential Advantage |
| Solvents | DMF, NMP, DCM rsc.org | Greener alternatives (e.g., 2-MeTHF, CPME), water csic.esnih.gov | Reduced toxicity and environmental impact |
| Catalysts | Chemical catalysts | Enzymes (e.g., lipases) mdpi.com | High selectivity, mild conditions, biodegradable |
| Protecting Groups | Standard Fmoc | Water-soluble or recyclable groups (e.g., Smoc) nih.gov | Enables synthesis in aqueous media, reduces waste |
| Process | Multiple washing steps | In-situ deprotection/coupling tandfonline.com | Significant reduction in solvent consumption |
The ability to selectively modify the (R)-β²-homoalanine backbone or side chain, while the amine is protected by the Fmoc group, would open up new avenues for creating complex and functional molecules. The primary challenge lies in achieving high selectivity, avoiding reactions with the Fmoc group or the carboxylic acid terminus. nih.govslideshare.net
Future research will likely focus on:
Orthogonal Protecting Group Strategies: While the Fmoc group protects the α-amino group, additional orthogonal protecting groups could be installed on a functionalized side chain of a β²-homoalanine analogue. peptide.com These groups must be removable under conditions that leave the Fmoc group, and eventually the peptide backbone, intact. This would allow for sequential, site-specific modifications such as lipidation, glycosylation, or attachment of fluorescent labels.
Catalyst-Controlled Functionalization: Developing catalytic systems that can distinguish between similar functional groups within the molecule is a key goal. For instance, post-assembly modification of peptides through palladium-catalyzed β-C(sp³)–H arylation has been demonstrated for C-terminal alanine residues. acs.org Adapting such methods for the β-position of homoalanine would require ligands and catalysts capable of directing the reaction to the desired C-H bond with high regioselectivity.
Side-Chain Modification: While homoalanine itself has a simple methyl side chain, future work could involve the synthesis of (R)-Fmoc-β²-homoalanine analogues with more complex, functionalizable side chains. Selective N-alkylation of β-alanine has been shown to be a viable strategy for creating functional monomers for polymer synthesis. nih.gov Similar strategies could be explored to create a library of functionalized β²-homoalanine building blocks for diverse applications.
Expanding the Scope of (R)-Fmoc-β²-homoalanine in Hybrid Biomolecules
The incorporation of β-amino acids into non-peptidic structures is a promising strategy for creating novel hybrid biomolecules with enhanced stability and unique functionalities. acs.org (R)-Fmoc-β²-homoalanine serves as an ideal building block for such constructs due to its defined stereochemistry and compatibility with standard synthetic protocols.
The chimerization of peptides with nucleic acids or carbohydrates can generate molecules with combined properties, such as improved cellular uptake and specific targeting.
Peptide Nucleic Acids (PNAs): PNAs are DNA mimics with a peptide-like backbone, known for their strong and specific binding to DNA and RNA. nih.gov The integration of β-amino acids like β-alanine into the PNA backbone or as part of a linked cell-penetrating peptide (CPP) has been demonstrated. nih.gov (R)-Fmoc-β²-homoalanine could be used to introduce conformational constraints or specific side-chain interactions within these PNA-peptide conjugates, potentially modulating their binding affinity, specificity, and pharmacokinetic properties. Automated fast-flow synthesis technologies that facilitate the rapid production of CPP-PNA conjugates could be adapted for sequences containing (R)-Fmoc-β²-homoalanine. nih.gov
Carbohydrate Conjugates: Attaching peptides to carbohydrates can improve solubility, stability, and bioavailability. (R)-Fmoc-β²-homoalanine can act as a structurally well-defined linker between a peptide sequence and a carbohydrate moiety. The synthesis of α/β-chimera peptides containing cyclic β-sugar amino acids has been explored, establishing protocols for peptide bond formation involving these unique structures. nih.govscispace.comresearchgate.net These established coupling strategies, particularly those using reagents like PyBOP, could be directly applicable for conjugating (R)-Fmoc-β²-homoalanine to sugar derivatives, creating novel glycopeptide architectures. nih.gov
Glycopeptidomimetics are compounds designed to mimic the structure and function of natural glycopeptides, which are crucial in many biological recognition processes. acs.org However, natural glycopeptides are often susceptible to enzymatic degradation. The use of β-amino acids can confer proteolytic resistance. acs.org
(R)-Fmoc-β²-homoalanine can be incorporated into glycopeptidomimetic design in several ways:
Backbone Modification: Replacing α-amino acids with (R)-β²-homoalanine in the peptide backbone of a glycopeptide can alter its secondary structure and increase its stability against proteases. acs.org This modification can influence the spatial presentation of the attached glycan, potentially enhancing its binding to target lectins or antibodies. The total chemical synthesis of O-glycosylated peptides typically involves the incorporation of pre-formed glycosylated Fmoc-protected amino acid building blocks using standard Fmoc-SPPS. nih.gov A similar approach could be used to synthesize glycopeptides containing (R)-β²-homoalanine.
Mimicking Glycosidic Linkages: The extended backbone of β-amino acids could be exploited to create novel linkers that mimic the spatial dimensions of O- or N-glycosidic bonds but with greater chemical stability. This is an underexplored area where the specific stereochemistry of (R)-Fmoc-β²-homoalanine could be leveraged to control the orientation of the carbohydrate mimic relative to the peptide scaffold. The synthesis of glycopeptides bearing complex modifications, such as sialic acid-containing O-glycans or l-arabinosylated hydroxyproline, demonstrates the advanced chemical strategies available for creating such complex molecules. nih.govacs.org
Computational Design and Prediction of (R)-Fmoc-β²-homoalanine-Based Constructs
Computational modeling and simulation are becoming indispensable tools for the rational design of peptides and biomaterials. nih.govfrontiersin.org For constructs containing non-canonical residues like (R)-β²-homoalanine, computational methods can predict structure, dynamics, and interactions, thereby guiding experimental efforts and reducing trial-and-error synthesis.
Key computational approaches include:
Machine Learning and AI: Recent advances in machine learning, particularly deep learning models like AlphaFold, have revolutionized protein structure prediction. researchgate.net Future models could be trained on datasets including β-amino acid-containing peptides to predict their structures and interactions. Transformer-based architectures are already being used to design specific linear peptide binders, and such methods could be adapted to design novel sequences incorporating (R)-β²-homoalanine for specific targets. researchgate.net
Peptide Docking and Binding Free Energy Calculations: For designing bioactive peptides, computational docking can predict how a (R)-β²-homoalanine-containing peptide might bind to a protein target. units.it Following docking, methods like alchemical free energy perturbation can provide quantitative predictions of binding affinity, helping to prioritize the most promising candidate sequences for synthesis and experimental validation. frontiersin.org
| Computational Method | Application for (R)-Fmoc-β²-homoalanine Constructs | Key Insights Provided |
| Molecular Dynamics (MD) Simulations | Predicting the conformational landscape of peptides containing the residue. nih.govacs.org | Preferred secondary structures, backbone dynamics, solvent interactions. |
| Force Field Development | Creating accurate parameters for simulating β-amino acids. acs.org | Improved accuracy of MD simulations and energy calculations. |
| Machine Learning / AI | De novo design of sequences with desired properties; structure prediction. researchgate.net | Novel peptide sequences with high predicted binding affinity or stability. |
| Peptide Docking | Predicting the binding mode to a target protein receptor. units.it | Identification of key interactions (hydrogen bonds, hydrophobic contacts). |
| Free Energy Calculations | Quantitatively predicting the binding affinity of designed peptides. frontiersin.org | Ranking of peptide candidates before experimental synthesis. |
In Silico Screening and Molecular Docking
Computational methods are poised to accelerate the discovery of novel applications for peptides containing β²-homoalanine. In silico screening and molecular docking are powerful tools for predicting the binding affinity and interaction of these modified peptides with biological targets.
Table 1: Key Aspects of In Silico Approaches for (R)-Fmoc-β²-homoalanine-Containing Peptides
| Computational Technique | Application for β²-homoalanine Peptides | Potential Outcomes |
| Molecular Docking | Predicting the binding modes and affinities of β²-homoalanine-containing peptides to protein receptors. | Identification of novel peptide-based therapeutic leads. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics and stability of these peptides in solution and when bound to a target. | Understanding the structural impact of the β²-homoalanine residue on peptide flexibility and binding. |
| Virtual Screening | High-throughput screening of large libraries of virtual peptides containing β²-homoalanine against various biological targets. | Rapid identification of hit compounds for further experimental validation. |
Detailed research findings from molecular docking studies could reveal how the specific stereochemistry of the (R)-β²-homoalanine residue influences binding to target proteins. For instance, the methyl group at the β²-position can establish crucial van der Waals interactions within a binding pocket or restrict the peptide's conformational freedom, leading to a more favorable binding entropy. Future studies will likely focus on developing accurate force field parameters for β-amino acids to improve the predictive power of these computational models.
De Novo Design of Foldamers with Programmed Conformations
De novo design aims to create novel protein-like structures from scratch, and β-amino acids like (R)-β²-homoalanine are key components in this endeavor. Foldamers, which are synthetic oligomers that adopt well-defined secondary structures, can be constructed using β-amino acids to mimic or even surpass the functional capabilities of natural peptides.
The incorporation of β²-amino acids can induce specific helical conformations in peptides, which differ from the canonical α-helix. The stereochemistry at the β²-carbon is a critical determinant of the resulting helical handedness and stability. Computational methods will be instrumental in predicting the folding preferences of sequences containing (R)-β²-homoalanine, allowing for the rational design of foldamers with programmed conformations. Such designed foldamers could find applications as catalysts, molecular sensors, or inhibitors of protein-protein interactions.
Innovative Applications in Material Science at the Molecular Level
The self-assembly properties of peptides can be harnessed to create novel biomaterials with applications ranging from nanotechnology to biomedical devices. The inclusion of (R)-Fmoc-β²-homoalanine can influence these self-assembly processes, leading to materials with unique properties.
Biosensors and Smart Material Development
Peptide-based biosensors offer high specificity and sensitivity for the detection of various analytes. The conformational stability conferred by β-amino acids can enhance the robustness of these sensors. Peptides containing (R)-β²-homoalanine could be designed to undergo a conformational change upon binding to a target molecule, which could be translated into a detectable signal (e.g., fluorescence or an electrochemical response).
Furthermore, the self-assembly of peptides containing this β-amino acid can lead to the formation of "smart" materials, such as hydrogels, that respond to external stimuli like pH, temperature, or light. These materials could be engineered for applications in tissue engineering and regenerative medicine, where the defined surface structure at the molecular level can influence cell adhesion, proliferation, and differentiation.
Addressing Stereochemical Challenges in β-Amino Acid Chemistry
The synthesis of enantiomerically pure β-amino acids presents a significant challenge in organic chemistry. The stereocenter at the β-carbon in β²-substituted amino acids like homoalanine requires precise stereocontrol during synthesis.
Several strategies have been developed to address this, including:
Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts to induce stereoselectivity in the formation of the β-amino acid backbone.
Chiral Resolution: Separating a racemic mixture of the β-amino acid into its individual enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.
Enzymatic Methods: Employing enzymes that can selectively produce or modify one enantiomer of the β-amino acid.
For (R)-β²-homoalanine, the development of efficient and scalable synthetic routes that provide high enantiomeric purity is crucial for its widespread application. Future research will likely focus on novel catalytic methods that offer improved stereocontrol and are more environmentally benign. Overcoming these synthetic hurdles will be key to unlocking the full potential of this and other chiral β-amino acids in both academic research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
